JWH 018 4-hydroxyindole metabolite-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

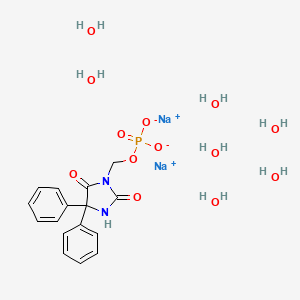

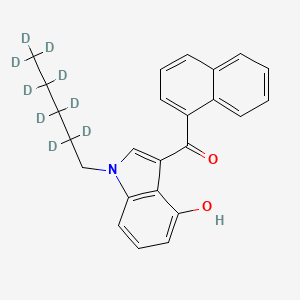

JWH 018 4-hydroxyindole metabolite-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 018 4-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 018 4-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a WIN 55212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor. In urine samples, this metabolite is almost completely glucuronidated.

Wissenschaftliche Forschungsanwendungen

Metabolite Identification and Differentiation

- Development of Mass Spectrometric Method : A study by Kusano et al. (2016) developed a method for differentiating positional isomers of hydroxyindole metabolites of JWH-018 using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique was effective for regioisomeric differentiation, essential in identifying specific hydroxyl group positions on the indole ring of naphthoylindole-type synthetic cannabinoids like JWH-018 (Kusano et al., 2016).

Metabolite Analysis in Biological Samples

Solid-phase Extraction and Measurement in Human Urine : Research by Chimalakonda et al. (2011) utilized LC-MS/MS with solid-phase extraction for quantifying omega and omega-1 metabolites of JWH-018 in human urine. The metabolites were mainly excreted as glucuronic acid conjugates, highlighting the importance of understanding metabolic pathways for detection in biological samples (Chimalakonda et al., 2011).

Urinary Metabolite Monitoring in Legal Cases : A study by Jang et al. (2013) focused on identifying major metabolites of JWH-018 for use as urinary biomarkers. They validated a method using LC-MS/MS analysis and found significant variation in metabolite concentration ratios, emphasizing the challenges in determining specific synthetic cannabinoid ingestion (Jang et al., 2013).

Pharmacokinetic Properties

- Pharmacokinetic Study After Inhalation : Toennes et al. (2017) conducted a pilot study analyzing the pharmacokinetics of JWH-018 and its metabolites in serum following inhalation. The study provided insights into the multiexponential decline and slow terminal elimination of JWH-018, which are vital for understanding its behavior in the body (Toennes et al., 2017).

Metabolite Characterization

- Metabolite Structure Elucidation : Lovett et al. (2013) identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018, in urine specimens. They used various mass spectrometric and liquid chromatographic techniques for this purpose, contributing to the broader understanding of synthetic cannabinoid metabolism (Lovett et al., 2013).

Metabolite Activity

- Study on Metabolite Activity at CB1 Receptors : Seely et al. (2012) investigated a major metabolite of JWH-018, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, for its activity at cannabinoid type 1 receptors (CB1Rs). They found it to be a neutral antagonist at CB1Rs, demonstrating the complexity of synthetic cannabinoid pharmacodynamics (Seely et al., 2012).

Eigenschaften

Produktname |

JWH 018 4-hydroxyindole metabolite-d9 |

|---|---|

Molekularformel |

C24H14D9NO2 |

Molekulargewicht |

366.5 |

IUPAC-Name |

[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |

InChI-Schlüssel |

DFIOKCGWOUDFRF-YGYNLGCDSA-N |

SMILES |

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |

Synonyme |

(4-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.